molecular formula C8H11N3 B13132580 5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B13132580
M. Wt: 149.19 g/mol
InChI Key: AJNZTLPAGLBOOS-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C8H11N3. This compound features a fused ring system that includes both pyridine and pyrazine rings, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a catalytic method using metal-organic frameworks (MOFs) has been reported for the preparation of similar tetrahydropyrido compounds . This method involves a one-pot condensation reaction under solvent-free conditions at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production. Post-modification of metal-organic frameworks has been explored to enhance the catalytic efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to fully saturated derivatives .

Scientific Research Applications

5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern and fused ring system. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H11N3/c1-6-8-7(2-3-9-6)10-4-5-11-8/h2-3,10-11H,4-5H2,1H3

InChI Key

AJNZTLPAGLBOOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NCCN2

Origin of Product

United States

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